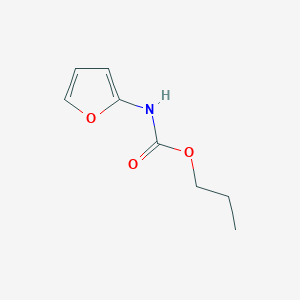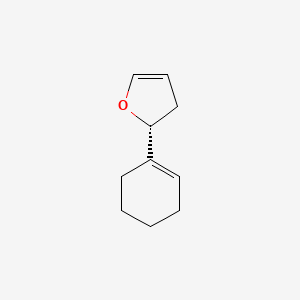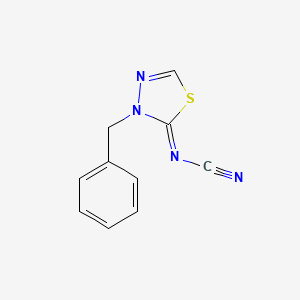![molecular formula C8H3Cl3N2O4S B12895372 6-Nitro-3-[(trichloromethyl)sulfanyl]-1,3-benzoxazol-2(3h)-one CAS No. 19188-82-0](/img/structure/B12895372.png)
6-Nitro-3-[(trichloromethyl)sulfanyl]-1,3-benzoxazol-2(3h)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Nitro-3-((trichloromethyl)thio)benzo[d]oxazol-2(3H)-one is a heterocyclic compound that belongs to the benzo[d]oxazole family This compound is characterized by the presence of a nitro group, a trichloromethylthio group, and an oxazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Nitro-3-((trichloromethyl)thio)benzo[d]oxazol-2(3H)-one typically involves the nitration of a benzo[d]oxazole precursor followed by the introduction of the trichloromethylthio group. One common method involves the reaction of 2-aminophenol with carbon disulfide and chloroform in the presence of a base to form the benzo[d]oxazole ring. Subsequent nitration using nitric acid introduces the nitro group at the desired position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions to ensure consistent product quality. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
6-Nitro-3-((trichloromethyl)thio)benzo[d]oxazol-2(3H)-one undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The trichloromethylthio group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield 6-amino-3-((trichloromethyl)thio)benzo[d]oxazol-2(3H)-one, while substitution reactions can produce a variety of derivatives with different functional groups .
Applications De Recherche Scientifique
6-Nitro-3-((trichloromethyl)thio)benzo[d]oxazol-2(3H)-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mécanisme D'action
The mechanism of action of 6-Nitro-3-((trichloromethyl)thio)benzo[d]oxazol-2(3H)-one involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The trichloromethylthio group may also contribute to its activity by enhancing its lipophilicity and facilitating its interaction with lipid membranes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzo[d]oxazole: The parent compound without the nitro and trichloromethylthio groups.
6-Nitrobenzo[d]oxazole: Similar structure but lacks the trichloromethylthio group.
3-((Trichloromethyl)thio)benzo[d]oxazol-2(3H)-one: Lacks the nitro group.
Uniqueness
6-Nitro-3-((trichloromethyl)thio)benzo[d]oxazol-2(3H)-one is unique due to the presence of both the nitro and trichloromethylthio groups, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
19188-82-0 |
|---|---|
Formule moléculaire |
C8H3Cl3N2O4S |
Poids moléculaire |
329.5 g/mol |
Nom IUPAC |
6-nitro-3-(trichloromethylsulfanyl)-1,3-benzoxazol-2-one |
InChI |
InChI=1S/C8H3Cl3N2O4S/c9-8(10,11)18-12-5-2-1-4(13(15)16)3-6(5)17-7(12)14/h1-3H |
Clé InChI |
CNUFOIDYECYGLX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C1[N+](=O)[O-])OC(=O)N2SC(Cl)(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



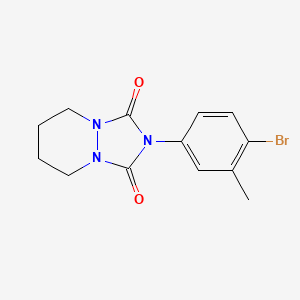
![Benzamide, 2-[2-oxo-2-(1-pyrrolidinyl)ethoxy]-](/img/structure/B12895308.png)

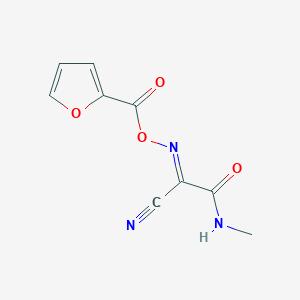
![2,3,4-Tribromo-1-chlorodibenzo[b,d]furan](/img/structure/B12895327.png)
![1-Phenyl-N-[(2H-pyrrol-2-ylidene)methyl]methanamine](/img/structure/B12895337.png)
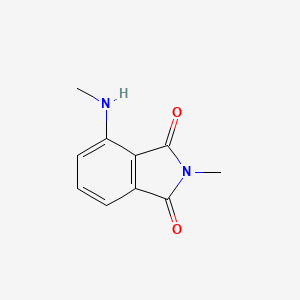

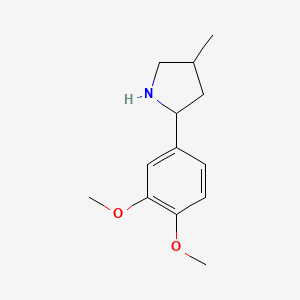
![2-(Chloromethyl)-5-[(oxolan-2-yl)oxy]-4H-pyran-4-one](/img/structure/B12895383.png)
